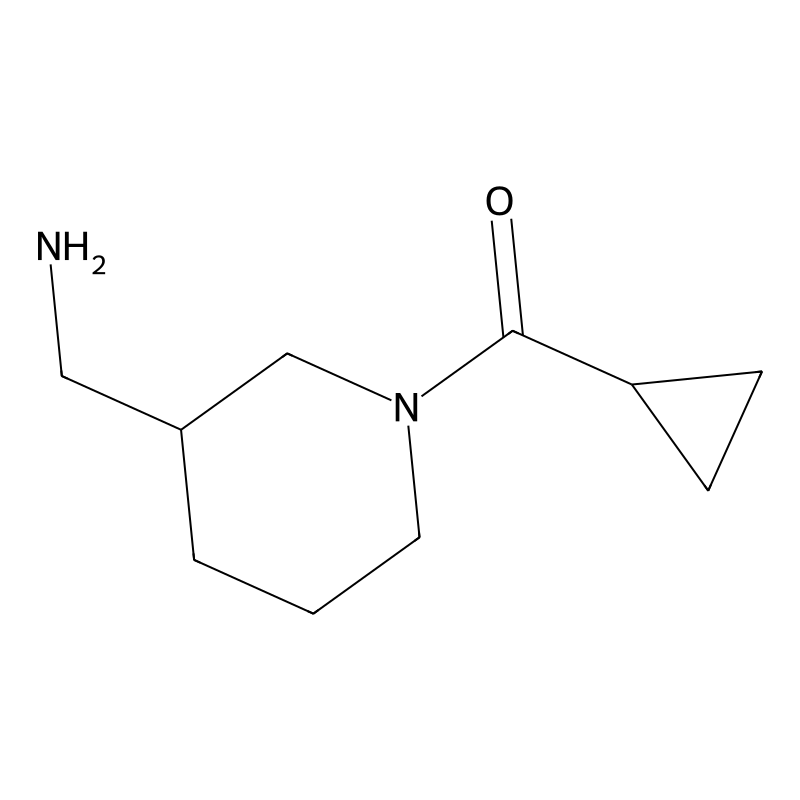

(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

The compound (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule characterized by its unique structural features. It consists of a piperidine ring substituted with an aminomethyl group and a cyclopropyl group attached to a ketone functional group. The presence of the piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, contributes to its potential biological activity and interaction with various biological targets.

- Nucleophilic Substitution Reactions: The aminomethyl group can act as a nucleophile, allowing the compound to react with electrophiles.

- Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Acylation Reactions: The compound can undergo acylation where the piperidine nitrogen can be acylated to form amides.

These reactions are essential for modifying the compound's structure to enhance its biological activity or for synthesizing derivatives for further studies.

- Antidepressant Effects: Piperidine derivatives are known for their influence on neurotransmitter systems, potentially acting as serotonin or norepinephrine reuptake inhibitors.

- Anticancer Activity: Some piperidine-based compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: Certain derivatives may possess activity against various bacterial and fungal strains.

The exact mechanisms of action would require further investigation through biological assays and pharmacological studies.

The synthesis of (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone can be achieved through several methods:

- Starting Materials:

- Cyclopropyl ketone

- 3-(Aminomethyl)piperidine

- General Synthetic Route:

- React cyclopropyl ketone with 3-(aminomethyl)piperidine under suitable conditions (e.g., solvent, temperature) to form the desired compound via nucleophilic addition followed by dehydration.

- Alternative Methods:

- Utilizing coupling reactions such as amide bond formation between the carboxylic acid derivative of cyclopropyl ketone and the amine functionality of 3-(aminomethyl)piperidine.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that could lead to various analogs.

(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone has potential applications in several fields:

- Pharmaceutical Development: Given its structural features, it could serve as a lead compound in drug discovery, particularly in developing antidepressants or anticancer therapies.

- Chemical Biology: It may be utilized in studies investigating enzyme interactions or receptor binding due to its ability to mimic natural substrates.

- Material Science: Compounds with similar structures are often explored for their properties in polymer chemistry or as ligands in coordination chemistry.

Interaction studies involving (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone would typically focus on its binding affinity and selectivity towards various biological targets. Techniques such as:

- Molecular Docking Studies: To predict how the compound interacts with specific receptors or enzymes.

- In Vitro Assays: To evaluate its biological activity against cell lines or isolated proteins.

These studies are crucial for understanding the pharmacodynamics and potential therapeutic effects of the compound.

Several compounds share structural similarities with (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone, including:

- Piperidine Derivatives:

- Example: 1-(2-pyridyl)piperidine - Known for anxiolytic properties.

- Cyclopropane-containing Compounds:

- Example: Cyclopropylmethanol - Exhibits antimicrobial activity.

- Aminomethyl-substituted Compounds:

- Example: 4-Aminobenzylpiperidine - Investigated for its role as a dopamine transporter inhibitor.

Comparison TableCompound Name Structural Feature Biological Activity (3-(Aminomethyl)piperidin-1-yl) Piperidine + Cyclopropane Potential antidepressant 1-(2-pyridyl)piperidine Piperidine Anxiolytic Cyclopropylmethanol Cyclopropane Antimicrobial 4-Aminobenzylpiperidine Aminomethyl + Piperidine Dopamine transporter inhibitor

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (3-(Aminomethyl)piperidin-1-yl) | Piperidine + Cyclopropane | Potential antidepressant |

| 1-(2-pyridyl)piperidine | Piperidine | Anxiolytic |

| Cyclopropylmethanol | Cyclopropane | Antimicrobial |

| 4-Aminobenzylpiperidine | Aminomethyl + Piperidine | Dopamine transporter inhibitor |

Each of these compounds exhibits unique properties that differentiate them from (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone, highlighting its potential uniqueness in biological applications based on its specific structure and functional groups.